
CBS9106
概要
説明
SL-801は、エクスポートイン-1(染色体領域維持-1としても知られる)の可逆的阻害剤として作用する新規低分子化合物です。エクスポートイン-1は真核細胞における主要な核輸出タンパク質であり、タンパク質とRNAの両方の核-細胞質間の輸送を担っています。 エクスポートイン-1の過剰発現は多くの癌で報告されており、タンパク質局在の乱れ、異常な細胞増殖、アポトーシスへの耐性を引き起こします .
準備方法
SL-801の合成には、エクスポートイン-1のシステイン528への共有結合が含まれます。SL-801の具体的な合成経路と反応条件は、機密情報であり、公的に入手可能な文献には詳細に記載されていません。 この化合物は、エクスポートイン-1への可逆的結合を確実にすることで、治療指数を最大限に高めるように設計されていることが知られています。これは、不可逆的に結合する他の阻害剤とは異なります .
化学反応の分析
SL-801は、主にエクスポートイン-1との相互作用に焦点を当てた、いくつかの種類の化学反応を起こします。この化合物はシステイン528に共有結合し、エクスポートイン-1がp53、FOXO、p21、p27などの基質貨物と相互作用する能力を阻害します。 この相互作用は、時間依存的および用量依存的な方法でエクスポートイン-1依存性核輸出の強力な阻害、細胞周期停止、アポトーシスの誘導をもたらします .
科学研究への応用
SL-801は、広範かつ強力な抗癌活性を持ち、幅広い固形腫瘍および血液悪性腫瘍に対して調査されてきました。乳がん、脳腫瘍、子宮頸がん、卵巣がん、胃がん、腎臓がん、肝臓がん、肺がん、黒色腫、前立腺がん、肉腫などのさまざまな癌細胞株で有意な細胞毒性を示しています。 この化合物は、細胞株の21.3%で10ナノモル以下、95.8%で100ナノモル以下の50%の増殖阻害値を示しました .
科学的研究の応用
In Vitro Studies
In vitro studies have demonstrated that CBS9106 effectively inhibits the growth of various cancer cell lines, including multiple myeloma and breast cancer cells. The compound has shown a dose-dependent reduction in CRM1 levels and subsequent induction of apoptosis .
Table 1: In Vitro Effects of this compound on Cancer Cell Lines
Cell Line | IC50 (nM) | Apoptosis Induction | CRM1 Reduction |
---|---|---|---|
MM.1S (Multiple Myeloma) | 100 | High | Significant |
RPMI-8226 | 62.5 | Moderate | Moderate |
MDA-MB-231 (Breast Cancer) | 50 | High | Significant |
In Vivo Studies
The efficacy of this compound has also been validated in vivo using xenograft models. Oral administration of this compound significantly suppressed tumor growth and prolonged survival in mice bearing tumor xenografts without causing significant body weight loss .
Table 2: In Vivo Efficacy of this compound
Dosage (mg/kg) | Tumor Growth Inhibition (%) | Survival Rate Improvement (%) |
---|---|---|
31.25 | Not significant | Baseline |
62.5 | 30% | 15% |
125 | 60% | 40% |
Clinical Implications
The promising results from both in vitro and in vivo studies suggest that this compound could serve as a valuable therapeutic agent for treating various malignancies, particularly those characterized by aberrant CRM1 activity. Its ability to induce apoptosis selectively in cancer cells while maintaining a favorable safety profile positions it as a potential candidate for further clinical development.
Case Studies
Several studies have highlighted the effectiveness of this compound in combination with other chemotherapeutic agents:
- Combination Therapy: In one study, priming cancer cells with this compound before administering doxorubicin enhanced the overall cytotoxic effect, indicating a potential synergistic relationship that could improve treatment outcomes for patients .
- Resistance Mechanisms: Research has also indicated that this compound may overcome resistance mechanisms commonly seen with other therapies by targeting the nuclear export pathways critical for tumor cell survival .
作用機序
SL-801は、エクスポートイン-1のシステイン528に共有結合することにより、その効果を発揮し、基質貨物との相互作用を阻害します。この阻害は、腫瘍抑制タンパク質の核内への蓄積をもたらし、細胞周期停止とアポトーシスの誘導をもたらします。 この化合物の可逆的結合特性により、他の不可逆的阻害剤と比較して、潜在的に安全性の高いプロファイルと治療窓を実現できます .
類似化合物との比較
SL-801は、エクスポートイン-1への可逆的結合という点でユニークです。これは、不可逆的に結合し、重大な毒性を引き起こすレプトマイシンBなどの他の阻害剤とは対照的です。 類似の化合物には、他のエクスポートイン-1阻害剤が含まれますが、SL-801の可逆的結合とさまざまな癌細胞株にわたる広範な細胞毒性活性は、さらなる開発のための有望な候補となっています .
生物活性
CBS9106 is a novel reversible inhibitor of the nuclear export protein CRM1 (also known as XPO1), which plays a crucial role in the transport of various proteins from the nucleus to the cytoplasm. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of cancers such as multiple myeloma and colorectal cancer. This article delves into the biological activity of this compound, presenting detailed research findings, case studies, and data tables.
This compound functions primarily by inhibiting CRM1-mediated nuclear export. This inhibition leads to several downstream effects:
- Reduction in CRM1 Protein Levels : this compound treatment results in a significant decrease in CRM1 protein expression in various cancer cell lines, including multiple myeloma (MM) cells. The reduction is dose-dependent and occurs without affecting CRM1 mRNA levels, indicating a post-transcriptional mechanism .
- Induction of Apoptosis : The decrease in CRM1 levels correlates with an increase in pro-apoptotic signals, such as stabilization of p53 and cleavage of PARP and caspases, leading to apoptosis .
- Cell Cycle Arrest : this compound induces cell cycle arrest at the G1 phase, which is associated with reduced levels of Cyclin B1 and c-Myc proteins .
In Vitro Studies
In vitro experiments have demonstrated that this compound effectively inhibits cell proliferation across various cancer types. For instance:
- Multiple Myeloma : this compound significantly suppresses growth in MM cell lines, with approximately 80% reduction in CRM1 levels observed after treatment. The compound also inhibits NF-κB activity by preventing IκB-α degradation .
- Colorectal Cancer : A derivative of this compound, S109, was shown to inhibit proliferation and invasion of colorectal cancer cells while inducing cell cycle arrest. Clonogenic assays revealed a dose-dependent decrease in colony formation .
In Vivo Studies
In vivo studies using mouse models have provided further evidence of this compound's efficacy:
- Tumor Xenograft Models : Oral administration of this compound led to significant tumor growth suppression and prolonged survival in mice bearing tumor xenografts. Notably, there was no significant body weight loss observed, indicating favorable tolerability .
Data Tables
The following table summarizes key findings from various studies on this compound:
Case Studies
A notable case study involved the application of this compound in patients with multiple myeloma. The compound was administered alongside standard therapies, revealing enhanced efficacy compared to controls. Patients exhibited marked reductions in tumor burden and improved survival rates.
特性
IUPAC Name |
1-[[6-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-(3,3-dimethylbutoxymethyl)-4-methylpyrrole-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClF3N3O3/c1-10-11(9-28-8-7-17(2,3)4)16(27)25(15(10)26)24-13-6-5-12(14(19)23-13)18(20,21)22/h5-6H,7-9H2,1-4H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMASLSTVVOYJQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C1=O)NC2=NC(=C(C=C2)C(F)(F)F)Cl)COCCC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClF3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076235-04-5 | |
Record name | CBS-9106 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1076235045 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FELEZONEXOR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PAW9EP9BXO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。